REACTION_CXSMILES
|
[N:1]#[C:2]Br.[CH3:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2([C:15]([NH:17][NH2:18])=[O:16])[CH2:14][CH2:13]2)=[CH:8][CH:7]=1.C(=O)(O)[O-].[K+]>CO.O>[CH3:4][O:5][C:6]1[CH:7]=[CH:8][C:9]([C:12]2([C:15]3[O:16][C:2]([NH2:1])=[N:18][N:17]=3)[CH2:14][CH2:13]2)=[CH:10][CH:11]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.424 g
|
Type
|
reactant
|
Smiles
|
N#CBr
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C1(CC1)C(=O)NN
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[K+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at RT for overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm slowly
|
Type
|
STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried on high vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1(CC1)C1=NN=C(O1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 600 mg | |
YIELD: PERCENTYIELD | 71.3% | |
YIELD: CALCULATEDPERCENTYIELD | 71.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |